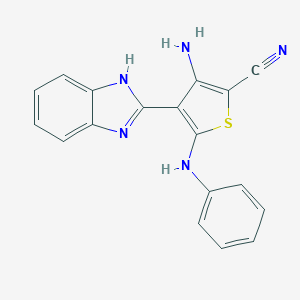![molecular formula C16H18N2O2S3 B292996 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292996.png)
1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone involves the inhibition of specific enzymes, such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may help improve cognitive function. Additionally, this compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone can have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.
实验室实验的优点和局限性
One of the advantages of using 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone in lab experiments is its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has shown promising results in preclinical studies for its potential anticancer activity. However, one of the limitations of using this compound in lab experiments is the lack of information regarding its toxicity and safety profile.
未来方向
There are several future directions for the research of 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research can be conducted to investigate the anticancer activity of this compound and its potential applications in cancer therapy. Furthermore, studies can be conducted to explore the toxicity and safety profile of this compound, which may help determine its potential applications in clinical settings.
Conclusion:
In conclusion, 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in clinical settings.
合成方法
The synthesis method of 1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone involves the reaction of 2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one with 2-bromo-1-(2-oxopropyl)ethanethiol in the presence of a base. The resulting product is purified through column chromatography to obtain the desired compound.
科学研究应用
1-({2-[(2-Oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. Additionally, this compound has been explored for its potential anticancer activity and has shown promising results in preclinical studies.
属性
分子式 |
C16H18N2O2S3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-[[2-(2-oxopropylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C16H18N2O2S3/c1-9(19)7-21-14-13-11-5-3-4-6-12(11)23-15(13)18-16(17-14)22-8-10(2)20/h3-8H2,1-2H3 |
InChI 键 |
KJEHPSNSGIPGJR-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCCC3)SCC(=O)C |
规范 SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCCC3)SCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292917.png)
![1-[1,1'-Biphenyl]-4-yl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292918.png)

![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![4-anilino-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B292923.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenylpyrazol-4-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292931.png)
![3-Methyl-1-(4-phenylpiperazin-1-yl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292933.png)
![1-(4-Chlorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B292934.png)
![3-Methyl-1-{[(4-methyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292935.png)
![N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide](/img/structure/B292936.png)